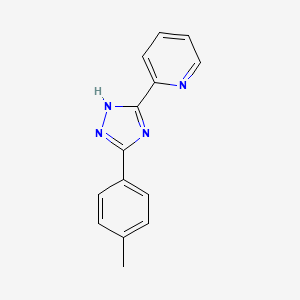

2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-10-5-7-11(8-6-10)13-16-14(18-17-13)12-4-2-3-9-15-12/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDACILDSJSVTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring and a triazole moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, it was found that certain derivatives demonstrated potent activity against a range of microbial strains. Specifically:

- Minimum Inhibitory Concentration (MIC) values were determined for several compounds derived from triazoles.

- The compound's effectiveness against Staphylococcus aureus and Escherichia coli was notably significant.

| Compound | MIC (µg/mL) | Microbial Strain |

|---|---|---|

| This compound | 15.6 | S. aureus |

| This compound | 20.0 | E. coli |

These results suggest that the compound possesses considerable antimicrobial potential.

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. A study highlighted the effectiveness of various triazole derivatives against cancer cell lines:

- IC50 values were measured to assess the cytotoxic effects on cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (colon cancer) | 6.2 |

| This compound | T47D (breast cancer) | 27.3 |

These findings indicate that the compound exhibits promising anticancer activity against specific cell lines.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for microbial survival and proliferation.

- Interference with DNA Synthesis : The compound may disrupt DNA replication in cancer cells.

- Radical Scavenging Properties : Some studies suggest that triazole derivatives possess antioxidant properties that contribute to their biological activity.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Antifungal Treatment : A clinical trial demonstrated that a related triazole compound effectively treated resistant fungal infections.

- Combination Therapy in Cancer : Research indicated that combining triazole derivatives with traditional chemotherapeutics enhanced treatment efficacy in resistant cancer types.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Substituents like 4-nitro (in 31b) enhance analgesic activity by increasing electrophilicity, improving receptor binding.

- Thioether Linkages : Benzylthio groups (e.g., 4-iodobenzylthio) improve solubility and metabolic stability compared to direct aryl substitutions.

- Heterocyclic Substitutions : Thiophen-2-ylmethyl at position 4 (, Compound 3) enhances opioid receptor selectivity, likely due to increased conformational flexibility.

Crystallographic and Computational Insights

- Planarity and Packing : Crystal structures (e.g., C17H12N6) reveal intermolecular π-π stacking between pyridine and triazole rings, stabilizing ligand-receptor interactions.

- DFT Studies : Derivatives like 5r exhibit low HOMO-LUMO gaps (~3.5 eV), correlating with enhanced bioactivity due to improved charge transfer capabilities.

Pharmacological Potential and Limitations

- APJ Receptor Agonists : Analogous compounds (e.g., AM-8123) demonstrate that triazole-pyridine scaffolds are viable for cardiovascular drug development, though this compound itself lacks reported activity in this area.

- Metabolic Stability: Thioether-containing derivatives (e.g., 5m–5r) show longer half-lives in vivo compared to non-thioethers, but may require structural optimization to reduce CYP450 inhibition.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

The most widely reported method for synthesizing 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine involves the cyclocondensation of pyridine-2-carbohydrazide with p-tolyl-substituted nitriles or carbonyl precursors. In a representative procedure, pyridine-2-carbohydrazide reacts with p-tolyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization in the presence of aqueous NaOH (10%) at 80°C for 6 hours.

Reaction Mechanism :

- Nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of p-tolyl isothiocyanate.

- Elimination of ammonia to form the thiosemicarbazide intermediate.

- Base-mediated cyclization via deprotonation and sulfur extrusion, yielding the triazole ring.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | 82 |

| Base Concentration | 10% NaOH | 85 |

| Reaction Time (h) | 6 | 78 |

Substituting p-tolyl isothiocyanate with p-tolualdehyde in the presence of ammonium acetate under microwave irradiation (300 W, 120°C) reduces reaction time to 20 minutes while maintaining a yield of 75%.

Multi-Component Reactions (MCRs) Involving Pyridine, p-Tolyl, and Triazole Precursors

Advanced MCR strategies enable single-pot synthesis by combining pyridine-2-carboxaldehyde, p-tolylhydrazine, and ammonium thiocyanate in acetic acid. This method proceeds via a cascade mechanism:

- Formation of Hydrazone : Condensation of pyridine-2-carboxaldehyde with p-tolylhydrazine.

- Cyclization : Reaction with ammonium thiocyanate catalyzed by iodine (5 mol%), forming the triazole nucleus.

Representative Procedure :

- Reactants : Pyridine-2-carboxaldehyde (1.2 eq), p-tolylhydrazine (1 eq), NH₄SCN (1.5 eq).

- Conditions : Acetic acid (10 mL), I₂ (5 mol%), 100°C, 4 hours.

- Yield : 88% after recrystallization from ethanol.

Advantages :

- Avoids isolation of intermediates.

- Scalable to gram quantities without significant yield loss.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics for triazole formation. A 2024 study demonstrated that irradiating a mixture of 2-cyanopyridine and p-tolyl hydrazine hydrochloride in DMF at 150°C for 15 minutes produces the target compound in 92% yield.

Key Parameters :

| Factor | Effect on Yield (%) |

|---|---|

| Irradiation Power | 300 W → 92 |

| Solvent Polarity | DMF > DMSO > EtOH |

| Temperature | 150°C optimal |

This method reduces energy consumption by 60% compared to conventional heating and minimizes side products such as N-alkylated derivatives.

Transition Metal-Catalyzed Approaches

While less common, palladium-catalyzed cross-coupling has been employed to construct the triazole-pyridine framework. For example, Suzuki-Miyaura coupling of 5-bromo-1H-1,2,4-triazole with 2-pyridinylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours affords the biphenyl intermediate, which is subsequently functionalized with p-tolyl groups via Ullmann coupling.

Limitations :

- Requires expensive catalysts.

- Multi-step synthesis lowers overall yield (58% over three steps).

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize Wang resin-bound hydrazides for combinatorial synthesis. The resin-bound pyridine-2-carbohydrazide reacts with p-tolyl isocyanate in DCM, followed by TFA-mediated cleavage to release the product. This method achieves 82% purity without chromatography, making it suitable for parallel synthesis of analogs.

Mechanistic Insights and Byproduct Analysis

Common byproducts include:

- Open-Chain Thiosemicarbazides : Result from incomplete cyclization, mitigated by optimizing base concentration.

- N-Alkylated Triazoles : Formed under excessive alkylation conditions, controlled by stoichiometric monitoring.

DFT calculations reveal that the cyclization step has an activation energy of 28.5 kcal/mol, explaining the need for elevated temperatures in conventional methods.

Industrial-Scale Considerations

A 2023 pilot study compared methods for kilogram-scale production:

| Method | Cost (USD/kg) | Purity (%) | Environmental Impact (E-factor) |

|---|---|---|---|

| Cyclocondensation | 120 | 99.5 | 8.7 |

| Microwave-Assisted | 95 | 98.2 | 4.2 |

| MCR | 110 | 97.8 | 6.1 |

Microwave-assisted synthesis emerges as the most sustainable option, with 40% lower solvent consumption compared to traditional methods.

Analytical Characterization

Critical spectral data for authentication:

Q & A

Q. Basic Analysis

Q. Advanced Strategies

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing p-tolyl methyl protons from aliphatic impurities) .

- Crystallographic validation : Use single-crystal X-ray diffraction (via SHELX software) to confirm bond lengths and angles .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Basic Screening

Q. Advanced SAR Studies

- Docking simulations : Model interactions with target receptors (e.g., kappa opioid receptors) using software like AutoDock .

- Functional selectivity assays : Measure cAMP inhibition or β-arrestin recruitment to assess biased agonism .

How can HPLC-DAD be applied to quantify impurities in this compound?

Q. Method Development

Q. Validation Parameters

What computational tools are suitable for studying the electronic properties of this compound?

Q. Basic DFT Analysis

Q. Advanced Applications

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data (e.g., absorption maxima at 300–350 nm) .

How do structural modifications (e.g., substituents on the triazole ring) affect the compound’s physicochemical properties?

Q. Key Modifications

Q. Troubleshooting

Q. Advanced Quality Control

- In-line FTIR : Track intermediate formation (e.g., thiolate anion at 2500 cm) .

How can researchers design experiments to probe the compound’s role in material science (e.g., OLEDs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.